[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
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Overview
Description
[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperazine ring, a methoxyphenyl group, a pyrrole ring, and a thiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as materials science and chemical engineering.
Mechanism of Action
The mechanism of action of [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [3-(5-methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate]
- [2-amino-5-methoxy-pyrimidin-4-ol, compound with sulfuric acid]
Uniqueness
Compared to similar compounds, [4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C20H22N4O2S/c1-15-18(27-20(21-15)24-8-3-4-9-24)19(25)23-12-10-22(11-13-23)16-6-5-7-17(14-16)26-2/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
DRNAKTLKYRROLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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